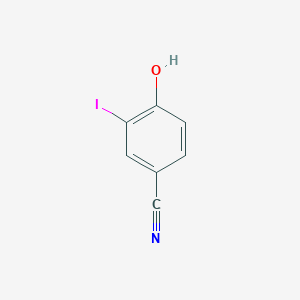

4-Hydroxy-3-iodobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONDNGLTPLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449744 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2296-23-3 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3-iodobenzonitrile synthesis from 4-hydroxybenzonitrile

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-iodobenzonitrile from 4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the regioselective electrophilic iodination of 4-hydroxybenzonitrile. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses methods for purification and characterization, and addresses critical safety considerations. The content is structured to provide both theoretical understanding and practical guidance for laboratory execution, ensuring scientific integrity and reproducibility.

Introduction and Significance

This compound is a halogenated aromatic nitrile of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol, a nitrile, and an iodine atom on a benzene ring, provides a versatile scaffold for constructing more complex molecules. The iodine atom, in particular, serves as a valuable handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a crucial building block for synthesizing targeted therapeutic agents and novel materials. The parent compound, 4-hydroxybenzonitrile (also known as 4-cyanophenol), is a readily available starting material.[1][2] This guide focuses on the direct and regioselective introduction of an iodine atom onto the 3-position of the 4-hydroxybenzonitrile ring.

The Chemical Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The benzene ring of 4-hydroxybenzonitrile is substituted with two groups possessing opposing electronic effects:

-

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This makes the ring more nucleophilic and thus more reactive towards electrophiles.

-

Cyano Group (-CN): A moderately deactivating group and a meta-director. The nitrile group is electron-withdrawing through both induction and resonance, decreasing the electron density of the ring and making it less reactive.

In this case, the activating, ortho, para-directing hydroxyl group dominates the reaction's regioselectivity. Since the para position is already occupied by the cyano group, the incoming electrophile (the iodonium ion, I⁺) is directed to one of the ortho positions (position 3 or 5, which are equivalent). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.

Choice of Iodinating Agent

Direct iodination with molecular iodine (I₂) is generally a slow and reversible reaction.[3] To achieve an effective transformation, an electrophilic iodine source ("I⁺") is required. Several reagents can accomplish this, but Iodine Monochloride (ICl) is a highly effective and common choice for the iodination of activated aromatic rings like phenols.[4][5] ICl is polarized (δ⁺I-Clδ⁻), making the iodine atom sufficiently electrophilic to attack the electron-rich phenol ring.

Other viable reagent systems include:

-

N-Iodosuccinimide (NIS): A milder and more selective iodinating agent.[5]

-

Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/NaNO₂ can generate the electrophilic iodine species in situ.[3][6]

This guide will focus on the use of Iodine Monochloride due to its reactivity and efficiency in this context.

Diagram 1: Reaction Mechanism

The following diagram illustrates the mechanism of electrophilic iodination of 4-hydroxybenzonitrile.

Caption: Mechanism of electrophilic iodination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.

Materials and Reagents

Table 1: Reagent Properties

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 5.95 g | 50.0 | Starting Material |

| Iodine Monochloride (ICl) | ICl | 162.36 | 8.12 g | 50.0 | Corrosive & Toxic |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | For precipitation/washing |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~1 g | - | To quench excess iodine |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |

Experimental Workflow

Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Detailed Procedure

ALL OPERATIONS INVOLVING IODINE MONOCHLORIDE MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (5.95 g, 50.0 mmol) in glacial acetic acid (50 mL).

-

Reagent Preparation: In a separate beaker, carefully dissolve iodine monochloride (8.12 g, 50.0 mmol) in glacial acetic acid (50 mL). Note: ICl may be a solid; gentle warming in a water bath may be required to liquefy it for easier handling.[7]

-

Reaction: Slowly add the iodine monochloride solution to the stirring 4-hydroxybenzonitrile solution dropwise over 30 minutes using an addition funnel. The reaction is typically exothermic; maintain the temperature around 20-25°C, using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, allow the dark-colored mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup and Isolation: a. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A precipitate should form immediately. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove acetic acid. d. To remove any unreacted iodine, wash the cake with a cold, dilute (5%) aqueous solution of sodium thiosulfate until the filtrate is colorless. e. Finally, wash the cake again with deionized water (2 x 50 mL) to remove residual thiosulfate salts.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.

-

Purification: The crude this compound can be further purified by recrystallization from an ethanol/water solvent system to yield a crystalline solid.

Product Characterization

Validation of the synthesized product's identity and purity is essential.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0-11.0 (s, 1H, Ar-OH), ~8.0 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H) |

| (in DMSO-d₆) | Note: Phenolic proton is exchangeable with D₂O. | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 (C-OH), ~140 (Ar-C), ~135 (Ar-C), ~120 (C-CN), ~118 (-CN), ~115 (Ar-C), ~90 (C-I) |

| Mass Spec (MS) | Molecular Ion Peak (M⁺) | m/z = 245, corresponding to the molecular weight of C₇H₄INO. |

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: The literature melting point for related compounds suggests a value significantly higher than the starting material. Experimental determination is required for confirmation.

Safety and Handling

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

Table 3: Key Reagent Safety Information

| Reagent | GHS Pictograms | Hazard Statements | Precautionary Measures |

| Iodine Monochloride | Corrosive, Toxic | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[8] Reacts with water to produce toxic fumes.[9] | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][10] Handle exclusively in a chemical fume hood.[10][11] Keep away from water and combustible materials.[9][11] Have an emergency eyewash and shower readily available.[11] |

| Glacial Acetic Acid | Flammable, Corrosive | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | Keep away from heat and ignition sources. Use in a well-ventilated area or fume hood. Wear appropriate PPE. |

| 4-Hydroxybenzonitrile | Harmful, Irritant | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2] | Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE. |

First Aid Measures for Iodine Monochloride Exposure[7][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[7][10]

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure the 4-hydroxybenzonitrile is fully dissolved before adding ICl. The ICl reagent quality is also critical; ensure it has been stored properly under an inert atmosphere to prevent decomposition.[10]

-

Formation of Di-iodinated Product: The formation of 4-hydroxy-3,5-diiodobenzonitrile is a potential side reaction if an excess of the iodinating agent is used or if the reaction temperature is too high.[4] Use of a 1:1 molar ratio of reactants is crucial for maximizing the yield of the mono-iodinated product.

-

Purification Issues: If the product is difficult to recrystallize, it may be contaminated with starting material or the di-iodinated byproduct. Column chromatography on silica gel can be an effective alternative purification method.

Conclusion

The synthesis of this compound via electrophilic iodination of 4-hydroxybenzonitrile is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying chemical principles, adhering strictly to the detailed experimental and safety protocols, and employing proper characterization techniques, researchers can reliably synthesize this compound for applications in drug discovery and materials science.

References

- BenchChem. (2025). Handling and safety precautions for iodine monochloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.

- Samrat Pharmachem Limited. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile.

- Chem LibreTexts. (n.d.). I2 and Electrophilic I+ reagents.

- NOAA. (n.d.). CAMEO Chemicals: IODINE MONOCHLORIDE.

- Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS.

- Wikipedia. (n.d.).

- Thieme Connect. (2008).

- Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A green reagent for the iodination of phenols. Tokyo University of Science.

- NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook.

- PubChem. (n.d.). 4-Cyanophenol.

Sources

- 1. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. benchchem.com [benchchem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. samratpharmachem.com [samratpharmachem.com]

- 11. nj.gov [nj.gov]

Chemical and physical properties of 4-Hydroxy-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 4-Hydroxy-3-iodobenzonitrile is limited in publicly available scientific literature. The data presented herein, particularly quantitative physical and chemical properties, are primarily based on computational predictions. The experimental protocols and biological context are derived from general chemical principles and data available for structurally related compounds.

Introduction

This compound is a halogenated aromatic nitrile. Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, suggests potential for diverse chemical reactivity and biological activity. Halogenated phenols and benzonitriles are classes of compounds with known applications in pharmaceuticals, agrochemicals, and material science. This guide provides a summary of the available information on this compound, including its predicted physicochemical properties, a plausible synthetic route, and a discussion of the potential biological activities based on related molecules.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄INO | PubChem[1] |

| Molecular Weight | 245.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2296-23-3 | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 244.93376 g/mol | PubChem[1] |

| Monoisotopic Mass | 244.93376 g/mol | PubChem[1] |

| Topological Polar Surface Area | 44 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 162 | PubChem[1] |

Note: The properties listed above are computationally predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not described in detail in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the iodination of phenols. A likely precursor for this synthesis is 4-hydroxybenzonitrile.

Proposed Synthesis: Iodination of 4-Hydroxybenzonitrile

The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzonitrile can be achieved via electrophilic aromatic substitution. The hydroxyl group is an activating group and directs ortho and para to itself. Since the para position is blocked by the nitrile group, iodination is expected to occur at one of the ortho positions.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Iodination of a Phenol

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

4-hydroxybenzonitrile

-

Iodinating agent (e.g., Iodine (I₂), N-Iodosuccinimide (NIS))

-

Base (e.g., Sodium bicarbonate, Sodium hydroxide)

-

Solvent (e.g., Dichloromethane, Acetonitrile, Methanol)

-

Deionized water

-

Sodium thiosulfate solution (for quenching)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzonitrile in a suitable solvent in a round-bottom flask.

-

Addition of Base: Add a base to the solution. The phenoxide formed in situ is more reactive towards electrophilic substitution.

-

Addition of Iodinating Agent: Slowly add the iodinating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: General experimental workflow for synthesis and purification.

Potential Biological Activities and Signaling Pathways

There is no specific information available regarding the biological activities or signaling pathway interactions of this compound. However, the biological activities of structurally similar compounds can provide some insights into its potential effects.

Herbicidal Activity

Many halogenated hydroxybenzonitriles are known to possess herbicidal properties. For instance, the closely related compound 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil) is a potent inhibitor of photosynthesis at photosystem II (PSII). It is plausible that this compound could exhibit similar activity.

Caption: General mechanism of herbicidal action for some hydroxybenzonitriles.

Other Potential Activities

Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The presence of an iodine atom can sometimes enhance these activities. Furthermore, radioiodinated benzamide derivatives have been explored as imaging agents for melanoma.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to have the following hazards[1]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound for which there is a significant lack of experimental data in the public domain. Its predicted properties suggest it is a solid at room temperature with moderate lipophilicity. Based on the chemistry of related compounds, a synthetic route via iodination of 4-hydroxybenzonitrile is proposed. The biological activities of this compound are unknown, but analogies to similar structures suggest potential for herbicidal or other pharmacological activities. Further experimental investigation is required to determine the actual properties and potential applications of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Hydroxy-3-iodobenzonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The chemical shifts and coupling constants in the NMR spectra of substituted benzene derivatives are influenced by the electronic effects (both inductive and resonance) of the substituents. For 4-Hydroxy-3-iodobenzonitrile, the hydroxyl (-OH), iodo (-I), and nitrile (-CN) groups will dictate the appearance of the aromatic proton and carbon signals.

Based on the analysis of related compounds, the following tables summarize the anticipated 1H and 13C NMR spectral data for this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.0 - 8.2 | d | ~ 2.0 | 1H |

| H-5 | ~ 7.0 - 7.2 | d | ~ 8.5 | 1H |

| H-6 | ~ 7.6 - 7.8 | dd | ~ 8.5, 2.0 | 1H |

| 4-OH | Variable | br s | - | 1H |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | ~ 105 - 110 |

| C-2 | ~ 140 - 145 |

| C-3 (C-I) | ~ 90 - 95 |

| C-4 (C-OH) | ~ 158 - 162 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 135 - 140 |

| C≡N | ~ 117 - 120 |

Data from Analogous Compounds

To substantiate the predictions, the following tables present experimental NMR data from compounds with similar substitution patterns.

Table 3: 1H and 13C NMR Spectral Data for 4-Hydroxybenzonitrile [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1H | 10.54 (br s, 1H, OH), 7.52 (d, J=8.6, 2H), 6.81 (d, J=8.6, 2H) | In DMSO-d6 |

| 13C | 162.0, 135.4, 120.1, 117.0, 101.6 | In DMSO-d6 |

Table 4: 1H and 13C NMR Spectral Data for 4-Iodobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1H | 7.54 (d, J=8.6, 2H), 7.43 (d, J=8.6, 2H) | In CDCl3[1] |

| 13C | Not readily available in cited sources. | - |

Table 5: 1H NMR Spectral Data for 4-Hydroxy-3,5-diiodobenzonitrile [2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1H | A single peak is anticipated for the two equivalent aromatic protons. The chemical shift of the phenolic proton is variable. | - |

Experimental Protocols

The following is a general methodology for the preparation and analysis of a sample of a substituted benzonitrile for NMR spectroscopy.[3]

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added. For routine spectra, the residual solvent peak is often used for referencing.

3.2. NMR Data Acquisition

-

Instrumentation: The 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

1H NMR Parameters:

-

Number of Scans: 16-64 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Pulse Width: A 30° or 90° pulse may be used.

-

-

13C NMR Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.

-

Proton Decoupling: Broadband proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 4-Hydroxy-3-iodobenzonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of 4-Hydroxy-3-iodobenzonitrile, a compound of interest to researchers and professionals in drug development and chemical sciences. This document outlines a plausible fragmentation pathway based on the analysis of structurally related compounds, presents the data in a clear tabular format, and details a comprehensive experimental protocol for acquiring a mass spectrum of this and similar small molecules.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be reliably predicted by examining the mass spectra of its structural analogs: 4-hydroxybenzonitrile, 3-iodophenol, and 4-iodobenzonitrile. The molecular weight of this compound is 245.02 g/mol . The predicted major ions in the electron ionization (EI) mass spectrum are summarized in the table below.

| m/z (Daltons) | Predicted Fragment Structure | Corresponding Neutral Loss |

| 245 | [C₇H₄INO]⁺• | (Molecular Ion) |

| 118 | [C₇H₄NO]⁺ | I• |

| 91 | [C₆H₅O]⁺ | I•, HCN |

| 90 | [C₆H₄N]⁺ | I•, CO |

| 63 | [C₅H₃]⁺ | I•, CO, HCN |

The Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps. The initial event is the formation of the molecular ion (m/z 245). The most facile fragmentation is expected to be the cleavage of the carbon-iodine bond, a common fragmentation pathway for iodinated aromatic compounds, resulting in a radical cation at m/z 118. Subsequent losses of stable neutral molecules such as carbon monoxide (CO) from the phenolic moiety and hydrogen cyanide (HCN) from the nitrile group are expected, leading to the formation of smaller fragment ions.

Experimental Protocols

The following section details a standard experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometer (GC-MS) with an electron ionization (EI) source.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile, high-purity solvent such as methanol or acetonitrile.

-

Sample Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

2. Instrumentation

-

Gas Chromatograph (GC): An Agilent 8890 GC system or equivalent.

-

Mass Spectrometer (MS): An Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI) source.

-

Mass Analyzer: Quadrupole.

3. GC-MS Parameters

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

4. Mass Spectrometer Parameters

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Scan Speed: 3 scans/second.

-

Solvent Delay: 3 minutes.

5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern to confirm the structure.

Potential Pharmacological Effects of 4-Hydroxy-3-iodobenzonitrile as a Transthyretin Stabilizer: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 30, 2025

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A leading therapeutic strategy involves the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. While numerous compounds have been investigated as TTR stabilizers, the potential of 4-Hydroxy-3-iodobenzonitrile in this capacity remains unexplored in publicly available literature. This technical guide presents a scientific rationale for investigating this compound as a novel TTR stabilizer. We outline a comprehensive research framework, including detailed experimental protocols and data presentation formats, to evaluate its potential pharmacological effects. This document serves as a roadmap for researchers and drug development professionals interested in exploring new chemical entities for the treatment of TTR amyloidosis.

Introduction to Transthyretin Amyloidosis and the Rationale for Investigating this compound

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] In TTR amyloidosis (ATTR), mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, including the heart and peripheral nerves, causing progressive organ dysfunction.[1][3]

The dissociation of the TTR tetramer is the rate-limiting step in amyloidogenesis.[1] Therefore, a key therapeutic approach is to stabilize the native tetrameric structure using small molecules that bind to the thyroxine-binding sites.[3][4] Several TTR stabilizers, such as tafamidis and diflunisal, have shown clinical efficacy in slowing disease progression.[1]

This compound is a small molecule with structural features that suggest a potential for TTR binding. The substituted phenol moiety is a common feature in known TTR stabilizers. The iodine atom can participate in halogen bonding, which can contribute to high-affinity protein-ligand interactions. The nitrile group offers a potential site for further chemical modification to optimize binding and pharmacokinetic properties. To date, no published studies have evaluated the pharmacological effects of this compound as a TTR stabilizer. This guide provides a proposed framework for such an investigation.

The Transthyretin Amyloid Cascade: A Target for Pharmacological Intervention

The pathogenesis of TTR amyloidosis follows a well-defined pathway, beginning with the destabilization and dissociation of the native TTR tetramer. The resulting monomers undergo conformational changes, leading to the formation of soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils. This cascade represents a key target for therapeutic intervention.

Proposed Workflow for Pharmacological Evaluation

A systematic approach is necessary to evaluate the potential of this compound as a TTR stabilizer. The following workflow outlines the key stages of investigation, from initial computational assessment to in vitro validation.

Detailed Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with the thyroxine-binding sites of the TTR tetramer.

Methodology:

-

Protein Preparation: Obtain the crystal structure of human TTR from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field. Assign partial charges.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide. Define the binding site based on the known location of the thyroxine-binding pockets.

-

Analysis: Analyze the predicted binding poses, docking scores, and key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and TTR.

Thioflavin T (ThT) Fluorescence Assay for TTR Fibril Inhibition

Objective: To quantify the ability of this compound to inhibit acid-induced TTR amyloid fibril formation in vitro.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human wild-type TTR in a suitable buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a Thioflavin T (ThT) stock solution in assay buffer.

-

Prepare an acidic buffer (e.g., acetate buffer, pH 4.4) to induce fibril formation.

-

-

Assay Procedure:

-

In a 96-well plate, add TTR solution, varying concentrations of this compound (or vehicle control), and the acidic buffer.

-

Incubate the plate at 37°C with continuous shaking to promote fibril formation.

-

At specified time points, add the ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 450 nm and 482 nm, respectively.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Determine the percentage of inhibition of fibril formation at a specific time point.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of TTR fibril formation.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between this compound and TTR, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]

Methodology:

-

Sample Preparation:

-

Dialyze the purified TTR protein and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the TTR solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the titration syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinity from Molecular Docking

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | [Insert Value] | [List Residues] |

| Positive Control (e.g., Tafamidis) | [Insert Value] | [List Residues] |

Table 2: Inhibition of TTR Fibril Formation (ThT Assay)

| Compound | IC50 (µM) | Maximum Inhibition (%) |

|---|---|---|

| This compound | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Tafamidis) | [Insert Value] | [Insert Value] |

Table 3: Thermodynamic Parameters of Binding (ITC)

| Compound | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

|---|---|---|---|---|

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Tafamidis) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

While this compound has not yet been evaluated for its pharmacological effects on transthyretin, its chemical structure presents a compelling case for its investigation as a potential TTR stabilizer. The scientific rationale and detailed experimental framework provided in this technical guide offer a clear path forward for researchers to explore this promising avenue. The successful identification of novel TTR stabilizers is of paramount importance for the development of new and improved therapies for patients suffering from TTR amyloidosis. The systematic evaluation of compounds such as this compound is a critical step in this endeavor.

References

- 1. What are TTR inhibitors and how do they work? [synapse.patsnap.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. news-medical.net [news-medical.net]

Mechanism of Action of Iodinated Phenols in Biological Systems: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenols are a class of compounds characterized by a phenol ring substituted with one or more iodine atoms. These structures are found in endogenous molecules, such as thyroid hormones, as well as in synthetic compounds, including antiseptics, disinfectants, and radiographic contrast agents. The presence and position of the iodine atom(s) on the phenolic ring significantly influence the physicochemical properties and biological activity of these molecules. This technical guide provides a comprehensive overview of the mechanisms of action of iodinated phenols in biological systems, focusing on their interactions with key molecular targets, their impact on signaling pathways, and their physiological consequences.

Core Mechanisms of Action

The biological effects of iodinated phenols are diverse and depend on the specific molecular structure. The primary mechanisms of action can be categorized as follows:

-

Enzyme Inhibition: Iodinated phenols can act as inhibitors of various enzymes, most notably those involved in thyroid hormone synthesis.

-

Receptor Modulation: These compounds can bind to and modulate the activity of nuclear receptors, thereby influencing gene expression.

-

Antimicrobial Activity: Iodinated phenols exhibit broad-spectrum antimicrobial properties through multiple mechanisms.

-

Induction of Oxidative Stress: Some iodinated phenols can interfere with cellular respiration and promote the generation of reactive oxygen species (ROS).

Enzyme Inhibition: The Case of Thyroid Peroxidase

A primary and well-studied mechanism of action for certain phenolic compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form thyroxine (T4) and triiodothyronine (T3).[4]

Iodinated compounds, such as the contrast agent iopanoic acid, are known inhibitors of thyroid hormone synthesis.[5][6][7][8][9] The inhibitory mechanism can be competitive, uncompetitive, or non-competitive, depending on the structure of the phenolic compound.[1][10] For instance, some non-iodinated polyphenols like rosmarinic acid and rutin act as competitive inhibitors of TPO.[1][10]

Quantitative Data: Inhibition of Thyroid Peroxidase by Phenolic Compounds

| Compound | Type of Inhibition | IC50 (µM) | Source(s) |

| Rosmarinic Acid | Competitive | 4 | [1][10] |

| Quercetin | Uncompetitive | 199 | [1][10] |

| Rutin | Competitive | 121 | [1][10] |

| Chlorogenic Acid | Non-competitive | 1440 | [1][10] |

| Iopanoic Acid | Inhibitor | Not specified | [5][8] |

| 2,4,6-Triiodophenol | Potent Disruptor | Not specified | [11][12] |

Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Guaiacol-Based)

This protocol describes a common method for determining the inhibitory effect of a compound on TPO activity by measuring the oxidation of guaiacol.

Materials:

-

Porcine or bovine thyroid glands

-

Sucrose buffer (0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl2, pH 7.4)

-

Guaiacol solution (33 mM)

-

Hydrogen peroxide (H₂O₂) solution (0.27 mM)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Plate spectrophotometer

Procedure:

-

TPO Enzyme Preparation:

-

Homogenize fresh or frozen thyroid gland tissue in sucrose buffer.

-

Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C. Repeat the centrifugation of the supernatant.

-

The resulting supernatant contains the microsomal fraction with TPO activity. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of sucrose buffer

-

40 µL of the test compound solution (or vehicle control)

-

50 µL of guaiacol solution

-

20 µL of the TPO enzyme preparation

-

-

Incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

-

Immediately measure the absorbance at 470 nm at regular intervals (e.g., every minute for 3-5 minutes) using a plate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathway: Thyroid Hormone Synthesis and Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis catalyzed by TPO and the point of inhibition by iodinated phenols and other inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 3. Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Effect of iodine or iopanoic acid on thyroid Ca2+/NADPH-dependent H2O2-generating activity and thyroperoxidase in toxic diffuse goiters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 8. Iopanoic acid rapidly controls type I amiodarone-induced thyrotoxicosis prior to thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. 2,4,6-Triiodophenol 97 609-23-4 [sigmaaldrich.com]

In-Depth Technical Guide: 3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-hydroxybenzonitrile, with the CAS registry number 2296-23-3, is a halogenated aromatic compound. Structurally, it is a derivative of benzonitrile with an iodine atom and a hydroxyl group substituted on the benzene ring at positions 3 and 4, respectively. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical agents. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl group, as well as the bulky iodine substituent, which can also serve as a handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and hazards associated with 3-Iodo-4-hydroxybenzonitrile.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 3-Iodo-4-hydroxybenzonitrile is presented in the table below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₄INO | [1] |

| Molecular Weight | 245.02 g/mol | [1] |

| Melting Point | 144 °C | [1] |

| Boiling Point | Not available | |

| Density (Predicted) | 2.09 ± 0.1 g/cm³ | [1] |

| XLogP3 | 1.9 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| pKa | Not available |

Synthesis

The primary route for the synthesis of 3-Iodo-4-hydroxybenzonitrile involves the direct iodination of 4-hydroxybenzonitrile. An electrochemical approach has been detailed in the patent literature, offering a method for controlled iodination.

Experimental Protocol: Electrochemical Iodination of 4-Hydroxybenzonitrile

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[2]

Materials:

-

4-Hydroxybenzonitrile

-

Potassium iodide

-

Sodium bicarbonate

-

Methanol

-

Water

-

Sulfuric acid (2N)

-

Sodium thiosulfate

-

Electrolysis cell with platinum, platinized titanium, stainless steel, or graphite anode

Procedure:

-

Anolyte Preparation: Prepare a solution of 4-hydroxybenzonitrile and potassium iodide in an aqueous solution of sodium bicarbonate. Methanol can be used as a co-solvent to aid in solubility.[2]

-

Catholyte Preparation: The catholyte typically consists of an aqueous solution of sodium bicarbonate.[2]

-

Electrolysis: The electrolysis is carried out in a suitable cell, separating the anolyte and catholyte with a membrane. A constant current is applied. The reaction involves the anodic oxidation of iodide to generate an iodinating species that reacts with 4-hydroxybenzonitrile.

-

Work-up: After the electrolysis is complete, the anolyte is treated with a solution of sodium thiosulfate to quench any remaining iodine.[2]

-

Precipitation and Isolation: The solution is then acidified with 2N sulfuric acid to precipitate the 3-Iodo-4-hydroxybenzonitrile product.[2]

-

Purification: The crude product is collected by filtration, washed with water to remove residual salts and acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Electrochemical synthesis of 3-Iodo-4-hydroxybenzonitrile.

Analytical Methods

The characterization and quality control of 3-Iodo-4-hydroxybenzonitrile can be performed using standard analytical techniques. While specific, validated methods for this compound are not widely published, the following protocols for similar compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the analysis of hydroxybenzonitrile derivatives.

Experimental Protocol (Adapted): [3]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For example, a starting point could be a 90:10 (v/v) mixture of acetonitrile and water.[3]

-

Flow Rate: 1.5 mL/min.[3]

-

Injection Volume: 20 µL.[3]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 3-Iodo-4-hydroxybenzonitrile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the iodo, hydroxyl, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[4]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[2]

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Caption: Analytical workflow for 3-Iodo-4-hydroxybenzonitrile.

Hazards and Safety

3-Iodo-4-hydroxybenzonitrile is classified as a hazardous substance. The available GHS hazard statements indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Not specified | May cause skin irritation |

| Serious eye damage/eye irritation | Not specified | May cause serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Not specified | May cause respiratory irritation |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data:

Applications

The primary application of 3-Iodo-4-hydroxybenzonitrile is as a chemical intermediate. It is a precursor in the synthesis of more complex molecules. For instance, it can be a starting material for the production of di-iodinated hydroxybenzonitrile derivatives, which have been investigated for their herbicidal properties.[2] The presence of multiple reactive sites on the molecule makes it a versatile building block for the synthesis of a variety of organic compounds in the fields of agrochemicals and potentially pharmaceuticals.[6]

Conclusion

3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3) is a valuable chemical intermediate with well-defined, albeit not exhaustively studied, properties. This guide has summarized the available information on its synthesis, analytical characterization, and associated hazards. For researchers and drug development professionals, this compound represents a versatile building block, and the provided protocols offer a starting point for its synthesis and analysis. As with any chemical substance, it is imperative to consult the most recent safety data sheet and handle it with appropriate care in a controlled laboratory setting.

References

- 1. echemi.com [echemi.com]

- 2. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Cyano-2-iodophenol and Its Synonyms

This technical guide provides a comprehensive overview of 4-cyano-2-iodophenol, a substituted phenol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for 4-cyano-2-iodophenol, this guide focuses on its most common synonym, 4-hydroxy-3-iodobenzonitrile , and leverages data from closely related compounds to provide a thorough technical profile. This document covers chemical identifiers, physicochemical properties, synthesis protocols, spectral data, and potential applications in drug discovery and biological research.

Chemical Identification and Synonyms

The compound 4-cyano-2-iodophenol is systematically named this compound. A comprehensive list of its identifiers and synonyms is provided below.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonym | 3-Iodo-4-hydroxybenzonitrile |

| CAS Number | 2296-23-3[1] |

| Molecular Formula | C₇H₄INO |

| Molecular Weight | 245.02 g/mol |

| InChI Key | Information not readily available |

| SMILES | N#Cc1cc(I)c(O)cc1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. The following table summarizes key properties, with data from related compounds provided for context where direct data is unavailable.

| Property | Value | Reference Compound |

| Appearance | White to off-white crystalline solid | 3-Iodobenzonitrile[2] |

| Melting Point | Information not available | 3-Iodobenzonitrile: 40-43 °C[3][4][5] |

| Boiling Point | Information not available | 3-Iodobenzonitrile: 260.1±23.0 °C (Predicted)[2] |

| Solubility | Soluble in methanol | 3-Iodobenzonitrile[2] |

| Vapor Pressure | Information not available | 4-Hydroxy-3,5-diiodobenzonitrile: <0.001 Pa[6] |

| Stability | Light sensitive; stable under normal conditions | 3-Iodobenzonitrile[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic iodination of 4-hydroxybenzonitrile (also known as 4-cyanophenol). 4-Hydroxybenzonitrile can be synthesized from various precursors, including 4-bromophenol or p-hydroxybenzoic acid.[7][8][9]

Step 1: Synthesis of 4-Hydroxybenzonitrile from 4-Bromophenol

This procedure is adapted from the Rosenmund-von Braun reaction.[9]

-

Materials: 4-bromophenol, cuprous cyanide (CuCN), dimethylformamide (DMF), hydrochloric acid (HCl), ferric chloride (FeCl₃), ethyl ether, methylene chloride.

-

Procedure:

-

A suspension of 4-bromophenol and cuprous cyanide in dry dimethylformamide is heated at reflux for 3-4 hours.[9]

-

The reaction mixture is concentrated under vacuum.

-

Water and concentrated hydrochloric acid are added to the warm residue, and the mixture is agitated.

-

A solution of hydrated ferric chloride in water is added, and the mixture is heated.

-

After cooling, the product is extracted with ethyl ether.

-

The combined ether extracts are washed, dried, and concentrated.

-

The residue is recrystallized from methylene chloride to yield 4-hydroxybenzonitrile.[9]

-

Step 2: Iodination of 4-Hydroxybenzonitrile

This protocol utilizes an amine-iodine complex as a mild and efficient iodinating agent.[10]

-

Materials: 4-hydroxybenzonitrile, morpholine, iodine, potassium iodide (KI), water.

-

Procedure:

-

Prepare the morpholine-iodine complex by reacting morpholine and iodine in the presence of potassium iodide in water.[10]

-

Dissolve 4-hydroxybenzonitrile in an appropriate solvent.

-

Add the morpholine-iodine complex to the solution of 4-hydroxybenzonitrile and stir at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with a sodium thiosulfate solution to remove excess iodine.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for related compounds such as 4-iodobenzonitrile and 4-hydroxy-3-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern. For this compound, one would expect three distinct aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the cyano group (around 118-120 ppm), the carbon bearing the hydroxyl group (around 155-160 ppm), the carbon bearing the iodine (around 90-100 ppm), and other aromatic carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C≡N (nitrile) | 2220-2260 (sharp) |

| C=C (aromatic) | 1450-1600 |

| C-O (phenol) | 1200-1300 |

| C-I (iodo) | 500-600 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.02. Common fragmentation patterns would involve the loss of the iodine atom, the cyano group, or the hydroxyl group.[13]

Applications in Drug Development and Research

Substituted benzonitriles and iodinated phenols are important pharmacophores and intermediates in medicinal chemistry.[14][15]

Role of the Nitrile Group

The nitrile group can act as a bioisostere for a carbonyl group, forming hydrogen bonds with biological targets.[14] Benzonitrile derivatives have been developed as inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases.[14]

Significance of Iodination

The introduction of an iodine atom can significantly alter the pharmacological properties of a molecule. It increases lipophilicity, which can enhance membrane permeability and binding affinity. Iodinated phenols are used in the synthesis of various therapeutic agents and as diagnostic tools.

Potential Biological Activity

Given the structural motifs, this compound and its analogs could be investigated for a range of biological activities, including:

-

Antiproliferative Activity: Many substituted benzimidazoles and benzothiazoles containing a nitrile group have shown potential as tubulin polymerization inhibitors.[16][17]

-

Antimicrobial Activity: Benzonitrile derivatives have been evaluated for their antibacterial and antifungal properties.[18]

-

Enzyme Inhibition: The combination of a phenol and a nitrile group suggests potential for inhibiting various enzymes through hydrogen bonding and other interactions.

Caption: Key structural features and potential applications of this compound.

Conclusion

While direct experimental data for 4-cyano-2-iodophenol (this compound) is sparse, this technical guide provides a comprehensive overview based on its chemical structure and data from closely related analogs. The synthetic accessibility and the presence of key pharmacophoric features—a phenolic hydroxyl, a nitrile group, and an iodine substituent—make it an interesting candidate for further investigation in medicinal chemistry and materials science. Researchers are encouraged to use the provided protocols as a starting point for synthesis and to perform detailed analytical characterization to fully elucidate the properties and potential of this compound.

References

- 1. 3-IODO-4-HYDROXYBENZONITRILE | 2296-23-3 [chemicalbook.com]

- 2. 3-Iodobenzonitrile CAS#: 69113-59-3 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3-Iodobenzonitrile 98 69113-59-3 [sigmaaldrich.com]

- 5. 69113-59-3 Cas No. | 3-Iodobenzonitrile | Matrix Scientific [matrixscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 8. Research and development of 4-hydroxybenzonitrile production process - Dissertation [m.dissertationtopic.net]

- 9. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 13. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-Hydroxy-3-iodobenzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. While the definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases to date, this document furnishes a detailed, field-proven protocol for its synthesis and purification, essential for obtaining high-quality single crystals. Furthermore, we present a thorough spectroscopic characterization of the molecule. The core of this guide offers an expert predictive analysis of its crystal structure, drawing upon established principles of crystal engineering and a comparative study with the known crystal structure of the closely related 4-iodobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the advanced study and application of this compound.

Introduction: The Scientific Imperative for this compound

This compound belongs to a class of substituted benzonitriles that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—a hydroxyl, a nitrile, and an iodine atom—on a benzene ring imparts a unique combination of reactivity and potential for intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, the nitrile group is a well-known hydrogen bond acceptor and can participate in dipole-dipole interactions, and the iodine atom is a potent halogen bond donor.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal packing profoundly influences key physicochemical properties such as solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the crystalline form (polymorphism) is a critical aspect of ensuring the safety, efficacy, and manufacturability of an active pharmaceutical ingredient (API). In materials science, the supramolecular architecture dictated by intermolecular forces governs the electronic and optical properties of organic materials.

This guide addresses the current gap in the literature by providing a robust framework for the synthesis, characterization, and, most importantly, a predictive exploration of the crystal structure of this compound.

Synthesis and Purification for Crystallographic Studies

The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The following protocols are designed to yield this compound of sufficient purity for crystallographic analysis.

Synthesis Protocol: Electrophilic Iodination of 4-Hydroxybenzonitrile

The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzonitrile is effectively achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the nitrile group, iodination will occur at one of the ortho positions.

Materials:

-

4-Hydroxybenzonitrile

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium thiosulfate (5% aqueous solution)

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

-

With continuous stirring at room temperature, slowly add a solution of one molar equivalent of iodine monochloride in glacial acetic acid dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing an excess of deionized water to precipitate the crude product.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with a 5% sodium thiosulfate solution to remove any unreacted iodine (indicated by the disappearance of a purplish tint), followed by washing with copious amounts of deionized water.

-

Dry the crude this compound in a vacuum oven at 50 °C.

Purification Protocol: Recrystallization for Single Crystal Growth

Recrystallization is a critical step for removing impurities and for growing single crystals suitable for X-ray diffraction. The choice of solvent is crucial and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Procedure:

-

Dissolve the crude, dried this compound in a minimal amount of a hot solvent, such as acetone or an ethanol/water mixture.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, well-ordered crystals.

-

For further crystal growth, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) after initial crystal formation at room temperature.

-

Alternatively, for vapor diffusion, place the saturated solution in a small vial and place this vial inside a larger, sealed jar containing a more volatile solvent in which the compound is less soluble (e.g., hexane). Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₄INO |

| Molecular Weight | 245.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2296-23-3 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | (Predicted to be in the range of 150-180 °C, based on related compounds) |

| Solubility | Poorly soluble in water; soluble in acetone, ethanol, and DMSO |

Table 1: Physicochemical Properties of this compound. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands are expected for:

-

O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹)

-

C≡N stretching of the nitrile group (a sharp band around 2220-2240 cm⁻¹)

-

C=C stretching of the aromatic ring (bands in the 1450-1600 cm⁻¹ region)

-

C-I stretching (in the far-IR region, typically below 600 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 245. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns may include the loss of the cyano group (-CN), the hydroxyl group (-OH), and the iodine atom (-I).

The Core Directive: A Predictive Analysis of the Crystal Structure of this compound

While an experimentally determined crystal structure is not yet available, we can make well-founded predictions about the crystal packing and intermolecular interactions based on the known crystal structure of 4-iodobenzonitrile and the principles of crystal engineering.

The Precedent: Crystal Structure of 4-Iodobenzonitrile

A study on the crystal structure of 4-iodobenzonitrile reveals that the molecules are linked into chains through C≡N···I halogen bonds. These chains are further interconnected by C-H···I and C-H···N interactions, as well as π-stacking of the aromatic rings. This established structure provides a valuable template for predicting the packing of this compound.

Predicted Supramolecular Synthons and Intermolecular Interactions

The introduction of a hydroxyl group at the 4-position is expected to introduce strong hydrogen bonding interactions, which will likely dominate the crystal packing. We can anticipate the formation of several key supramolecular synthons:

-

O-H···N Hydrogen Bonds: The hydroxyl group is an excellent hydrogen bond donor, and the nitrile nitrogen is a good hydrogen bond acceptor. It is highly probable that strong O-H···N hydrogen bonds will form, linking the molecules into chains or more complex networks.

-

Halogen Bonds (C-I···N or C-I···O): The iodine atom can act as a halogen bond donor, interacting with either the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule. The C-I···N interaction is a well-established synthon in the crystal engineering of iodo-substituted aromatic compounds.

-

O-H···O Hydrogen Bonds: Depending on the steric factors and the competition with the stronger nitrile acceptor, O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules could also be present.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay between these competing interactions will determine the final crystal packing. It is plausible that the strong O-H···N hydrogen bonds will form the primary structural motif, which is then further organized by weaker halogen bonds and π-π stacking interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

To validate the predicted crystal structure, a single-crystal X-ray diffraction experiment is the definitive method.[2][3] The following is a generalized protocol for such an analysis.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, obtained from the recrystallization protocol, is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head.

-